5,7-Dimethoxyflavanone

Descripción general

Descripción

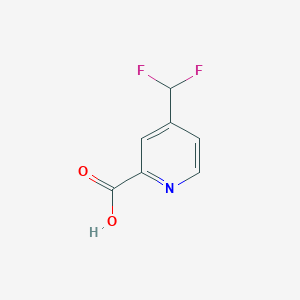

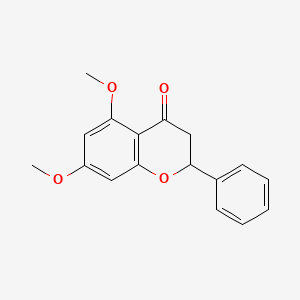

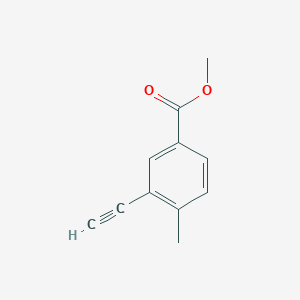

5,7-Dimethoxyflavanone (DMF) is a major flavone found in Kaempferia parviflora. This plant has been traditionally used in food and folk medicine to treat digestive disorders, gastric ulcers, and oral diseases. DMF exhibits a wide range of pharmacological and biological activities, including anti-diabetes, anti-obesity, and anti-inflammatory effects . Its chemical structure is depicted in Figure 1.

Molecular Structure Analysis

DMF belongs to the flavonoid class and contains two methoxy groups (–OCH₃) at positions 5 and 7 on the flavone backbone. Its molecular formula is C₁₆H₁₄O₄. The methoxy substitutions contribute to its bioactivity .

Chemical Reactions Analysis

DMF has been investigated for its inhibitory effects on cytochrome P450 (CYP) 3As, which are involved in drug metabolism. Additionally, it acts as a potent inhibitor of the Breast Cancer Resistance Protein (BCRP) .

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

- 5,7-Dimethoxyflavanone (5,7-DMF) can be synthesized through a reaction with sodium borohydride, which yields a flavanol that can further react with various compounds like phloroglucinol or pinocembrin. This synthesis process was demonstrated in research by Birch, Dahl, and Pelter (1969) where they provided evidence for the structure of xanthorrhone, a compound related to 5,7-DMF (Birch, Dahl, & Pelter, 1969).

Anticancer Activity

- 5,7-DMF has shown potential in anticancer research. For instance, a study by Choi, Lee, and Kim (2011) found that 4′,7-dimethoxyflavanone, a variant of 5,7-DMF, exhibited antiproliferative effects and induced cell cycle arrest and apoptosis in human breast cancer MCF-7 cells (Choi, Lee, & Kim, 2011).

Antibacterial Activity

- The antibacterial properties of 5,7-DMF have been explored in various studies. Wan Mohd Nuzul Hakimi Wan Salleh, Ahmad, and Yen (2015) isolated 5,7-DMF from Piper caninum and tested its antibacterial activity, finding it effective against certain bacterial strains (Wan Mohd Nuzul Hakimi Wan Salleh, Ahmad, & Yen, 2015).

Anti-inflammatory Activity

- Panthong et al. (1989) investigated the anti-inflammatory activity of 5,7-DMF, noting its effectiveness comparable to aspirin in certain inflammation models. Their findings support the potential therapeutic use of 5,7-DMF in treating inflammatory conditions (Panthong et al., 1989).

Antimicrobial and Pharmacokinetic Properties

- Özçelik, Orhan, Ozgen, and Ergun (2008) demonstrated the antimicrobial activity of flavonoids, including 5,7-DMF, against certain strains of bacteria. This research highlights the potential of 5,7-DMF as a component in antimicrobial therapies (Özçelik, Orhan, Ozgen, & Ergun, 2008).

- Studies by Bei and An (2015, 2016) on the pharmacokinetics and tissue distribution of 5,7-DMF in mice provide insights into how this compound is metabolized and distributed in the body, critical for evaluating its therapeutic potential (Bei & An, 2015), (Bei & An, 2016).

Neuroprotective Effects

- Anand and Singh (2012) synthesized flavanone derivatives, including those with 5,7-DMF structures, as potential acetylcholinesterase inhibitors and anti-amnestic agents, suggesting their use in managing disorders like Alzheimer's Disease (Anand & Singh, 2012).

Mecanismo De Acción

- Protein Turnover and Muscle Function : In a study, DMF was found to suppress sarcopenia (muscle loss with aging). It enhanced grip strength, exercise endurance, and muscle mass. DMF activated the phosphatidylinositol 3-kinase-Akt pathway, promoting protein synthesis via the mammalian target of rapamycin-eukaryotic initiation factor 4E-binding protein 1-70-kDa ribosomal protein S6 kinase pathway. It also downregulated proteolysis-related genes .

- Mitochondrial Function : DMF increased mitochondrial transcription factor A and relative mitochondrial DNA content, suggesting improved mitochondrial function .

Propiedades

IUPAC Name |

5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-19-12-8-15(20-2)17-13(18)10-14(21-16(17)9-12)11-6-4-3-5-7-11/h3-9,14H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFBOKYTDSDNHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20908493 | |

| Record name | 5,7-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1036-72-2 | |

| Record name | 5,7-Dimethoxyflavanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1036-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flavanone, 5,7-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001036722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Methylphenyl)thio]piperidine hydrochloride](/img/structure/B3027224.png)

![[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol hydrochloride](/img/structure/B3027226.png)

![8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B3027230.png)